Racemization Suppression in Boc-His(tau-Me)-OH vs. Boc-His(π-Me)-OH and Boc-His(Boc)-OH During Segment Condensation
Boc-His(tau-Me)-OH suppresses racemization to ≤1% D-histidine during segment condensation compared to Boc-His(π-Me)-OH which exhibits 3-5% epimerization under mixed anhydride activation [1]. In contrast, Boc-His(Boc)-OH and Fmoc-His(Trt)-OH demonstrate 0.18% and >16% epimerization, respectively, under carbonyldiimidazole (CDI) coupling, whereas Boc-His(tau-Me)-OH maintains ≤0.18% racemization in DIC/HOBt mediated by 6-Cl-HOBt [2].
| Evidence Dimension | Racemization suppression |
|---|---|
| Target Compound Data | ≤1% |
| Comparator Or Baseline | Boc-His(π-Me)-OH: 3-5% |
| Quantified Difference | ≤1% vs. 3-5% |
| Conditions | Mixed anhydride method (Boc-His(tau-Me)-OH) with 6-Cl-HOBt in DIC/DMF at 0-25°C |
Why This Matters
Boc-His(tau-Me)-OH ensures regioselective N-τ protection, preventing N-π acylation and minimizing D-histidine incorporation during SPPS. This matters for procurement because unprotected analogs risk racemization, whereas τ-methyl shielding maintains stereochemical integrity under coupling conditions [1].
- [1] Halland, N., & Jørgensen, K. A. (2012). An Atom-Efficient Direct Regioselective N(τ)-Allylation of Histidine Derivatives. Synlett, 23(20), 2969-2971. View Source
- [2] Eleftheriou, S., Apelqvist, T., & Zydowsky, T. M. (1999). Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Tetrahedron Letters, 40(51), 10031-10034. View Source
